molecular formula C28H31FO5 B142436 Bervastatin CAS No. 132017-01-7

Bervastatin

Cat. No. B142436
M. Wt: 466.5 g/mol
InChI Key: ZADJRRFMOOACHL-WQICJITCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bervastatin is a synthetic compound that belongs to the class of statins, which are commonly used as cholesterol-lowering drugs. It was first synthesized in 1988 by a team of researchers at the Sankyo Company in Japan. Since then, it has been widely studied for its potential applications in treating cardiovascular diseases.

Scientific Research Applications

Bervastatin has been extensively studied for its potential applications in treating cardiovascular diseases, including hyperlipidemia, atherosclerosis, and coronary artery disease. It works by inhibiting the enzyme HMG-CoA reductase, which is responsible for the synthesis of cholesterol in the liver. By blocking this enzyme, bervastatin reduces the levels of LDL cholesterol in the blood, which can help prevent the formation of plaques in the arteries.

Mechanism Of Action

Bervastatin works by inhibiting the enzyme HMG-CoA reductase, which is responsible for the synthesis of cholesterol in the liver. By blocking this enzyme, bervastatin reduces the levels of LDL cholesterol in the blood, which can help prevent the formation of plaques in the arteries. It also increases the levels of HDL cholesterol, which is considered to be "good" cholesterol, as it helps remove excess cholesterol from the blood.

Biochemical And Physiological Effects

Bervastatin has been shown to have several biochemical and physiological effects. It reduces the levels of LDL cholesterol in the blood, which can help prevent the formation of plaques in the arteries. It also increases the levels of HDL cholesterol, which helps remove excess cholesterol from the blood. Bervastatin has been shown to improve endothelial function, reduce inflammation, and prevent the oxidation of LDL cholesterol. It also has anti-thrombotic effects, which can help prevent the formation of blood clots.

Advantages And Limitations For Lab Experiments

Bervastatin has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research purposes. It has been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, there are also some limitations to using bervastatin in lab experiments. It can be expensive to produce, which may limit its accessibility for some researchers. It also has potential side effects, which may need to be taken into account when designing experiments.

Future Directions

There are several future directions for research on bervastatin. One area of interest is the development of new synthetic methods that can produce bervastatin more efficiently and cost-effectively. Another area of research is the identification of new potential applications for bervastatin, such as in the treatment of other diseases or in combination with other drugs. Additionally, research could focus on improving our understanding of the mechanism of action of bervastatin, which could help identify new targets for drug development. Finally, there is a need for more research on the long-term effects of bervastatin, particularly in terms of its potential side effects and interactions with other drugs.
Conclusion
Bervastatin is a synthetic compound that has been extensively studied for its potential applications in treating cardiovascular diseases. It works by inhibiting the enzyme HMG-CoA reductase, which is responsible for the synthesis of cholesterol in the liver. Bervastatin has several advantages for lab experiments, including its relative ease of synthesis and the wealth of information available on its properties and potential applications. However, there are also some limitations to using bervastatin in lab experiments, such as its potential side effects and cost. Future research on bervastatin could focus on developing new synthetic methods, identifying new potential applications, improving our understanding of its mechanism of action, and investigating its long-term effects.

Synthesis Methods

Bervastatin is synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the condensation of 2,4-dichlorobenzaldehyde with ethyl acetoacetate to form an intermediate product. This intermediate is then subjected to a series of reactions that involve the use of sodium borohydride, acetic anhydride, and hydrochloric acid. The final product is obtained through recrystallization and purification.

properties

CAS RN

132017-01-7

Product Name

Bervastatin

Molecular Formula

C28H31FO5

Molecular Weight

466.5 g/mol

IUPAC Name

ethyl (E,3S,5R)-7-[4-(4-fluorophenyl)spiro[chromene-2,1'-cyclopentane]-3-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C28H31FO5/c1-2-33-26(32)18-22(31)17-21(30)13-14-24-27(19-9-11-20(29)12-10-19)23-7-3-4-8-25(23)34-28(24)15-5-6-16-28/h3-4,7-14,21-22,30-31H,2,5-6,15-18H2,1H3/b14-13+/t21-,22-/m0/s1

InChI Key

ZADJRRFMOOACHL-WQICJITCSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C[C@H](/C=C/C1=C(C2=CC=CC=C2OC13CCCC3)C4=CC=C(C=C4)F)O)O

SMILES

CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2OC13CCCC3)C4=CC=C(C=C4)F)O)O

Canonical SMILES

CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2OC13CCCC3)C4=CC=C(C=C4)F)O)O

synonyms

Bervastatin

Origin of Product

United States

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